

3-(4-Fluorophenyl)-1h-indole CAS number and structure

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Compound of Interest

Compound Name: 3-(4-Fluorophenyl)-1h-indole

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Technical Guide: 3-(4-Fluorophenyl)-1H-indole

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-Fluorophenyl)-1H-indole is a synthetic heterocyclic compound belonging to the indole family. Its structure, featuring a fluorinated phenyl group at the 3-position of the indole core, makes it a valuable building block in medicinal chemistry. This document provides a comprehensive overview of its chemical properties, synthesis, analytical characterization, and known biological activities, serving as a technical resource for researchers in drug discovery and development. The CAS number for **3-(4-Fluorophenyl)-1H-indole** is 101125-32-0.[1][2][3]

Chemical Structure and Properties

The chemical structure of **3-(4-Fluorophenyl)-1H-indole** is presented below:

Structure:

Molecular Formula: C14H10FN[2][3]

Molecular Weight: 211.23 g/mol [2][3]

A summary of its key physicochemical properties is provided in the table below.



Property	Value	Reference
CAS Number	101125-32-0	[1][2][3]
Molecular Formula	C14H10FN	[2][3]
Molecular Weight	211.23 g/mol	[2][3]
Appearance	Light yellow solid	[4]
Melting Point	96-99 °C	[4]
Boiling Point	390.5±25.0 °C (Predicted)	[2]
Density	1.232±0.06 g/cm³ (Predicted)	[2]
Solubility	Slightly soluble in DMSO and Methanol	[2]

Experimental ProtocolsSynthesis

A common method for the synthesis of **3-(4-Fluorophenyl)-1H-indole** is through a palladium-catalyzed cross-coupling reaction. A detailed experimental protocol is as follows:

General Procedure for the Synthesis of 3-Phenyl-1H-indoles:[4]

- Reaction Setup: In a screw-cap vial under an air atmosphere, combine Pd(OAc)₂ (5 mol%), dppm (5 mol%), LiOH·H₂O (3.0 equivalents), the appropriate aryl halide (1.2 equivalents), and the corresponding indole (1.0 equivalent).
- Solvent Addition: Add degassed H₂O (to achieve a 0.5 M concentration of the indole).
- Reaction Conditions: Vigorously stir the reaction mixture at 110 °C for 18 hours.
- Work-up:
 - Cool the reaction mixture to room temperature.
 - Partition the mixture between 1M HCl and ethyl acetate.



- Separate the layers and extract the aqueous layer multiple times with ethyl acetate.
- Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purification: Purify the crude product by flash column chromatography on silica gel using a
 hexanes/ethyl acetate gradient to yield 3-(4-Fluorophenyl)-1H-indole as a light yellow solid.
 [4]

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:[4]

- ¹H-NMR (400 MHz, CDCl₃) δ (ppm): 8.08 (1H, bs), 7.89–7.83 (1H, m), 7.60–7.56 (2H, m),
 7.39–7.35 (1H, m), 7.27–7.17 (3H, m), 7.15–7.09 (2H, m).
- 13 C-NMR (101 MHz, CDCl₃) δ (ppm): 161.5 (d, J = 244.5 Hz), 136.5, 131.5 (d, J = 3.2 Hz), 128.9, 128.8, 125.7, 122.5, 121.6, 120.4, 119.5, 117.4, 115.6 (d, 2C, J = 21.3 Hz), 111.4.

Mass Spectrometry (MS):[4]

 High-Resolution Mass Spectrometry (HRMS) (ESI): m/z calculated for C₁₄H₉FN [M - H]⁻: 210.0725; found: 210.0758.

Biological Activity and Potential Applications

3-(4-Fluorophenyl)-1H-indole is recognized as a key intermediate in the synthesis of pharmacologically active molecules.

Sigma Receptor Ligands

This compound is utilized as a reagent in the synthesis of indole-based sigma receptor ligands. [5] Sigma receptors, including the σ_1 and σ_2 subtypes, are involved in a variety of neurological processes and are targets for the treatment of neuropsychiatric disorders and cancer.

HMG-CoA Reductase Inhibition

3-(4-Fluorophenyl)-1H-indole is a precursor in the preparation of Fluvastatin, a synthetic HMG-CoA reductase inhibitor.[5] HMG-CoA reductase is the rate-limiting enzyme in the



cholesterol biosynthesis pathway, and its inhibitors (statins) are widely used to lower cholesterol levels. While specific IC50 values for 3-(4-Fluorophenyl)-1H-indole against HMG-CoA reductase are not readily available, its role as a key synthetic intermediate for a known statin highlights its relevance in this area.

Visualizations Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis and purification of 3-(4-Fluorophenyl)-1H-indole.

Indole & Aryl Halide Pd(OAc)₂, dppm, LiOH·H₂O in degassed H₂O Palladium-Catalyzed **Cross-Coupling** (110 °C, 18 h) Aqueous Work-up (HCI, Ethyl Acetate) Flash Column Chromatography

Synthesis Workflow of 3-(4-Fluorophenyl)-1H-indole

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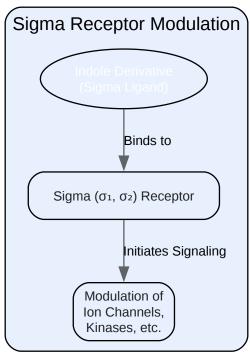
Caption: General workflow for the synthesis of **3-(4-Fluorophenyl)-1H-indole**.

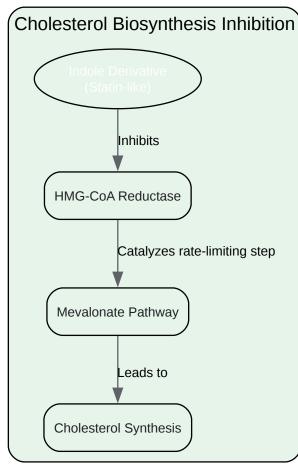


Putative Signaling Pathway Interactions

Based on its known utility in the synthesis of sigma receptor ligands and HMG-CoA reductase inhibitors, the following diagram illustrates the potential signaling pathways that derivatives of **3-(4-Fluorophenyl)-1H-indole** may modulate.

Putative Signaling Pathways for 3-(4-Fluorophenyl)-1H-indole Derivatives





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Caption: Potential signaling interactions of **3-(4-Fluorophenyl)-1H-indole** derivatives.

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References

- 1. CAS # 101125-32-0, 3-(4-Fluorophenyl)-1H-indole chemBlink [ww.chemblink.com]
- 2. 3-(4-FLUORO-PHENYL)-1H-INDOLE | 101125-32-0 [chemicalbook.com]
- 3. SDS of 3-(4-Fluorophenyl)-1H-indole, Safety Data Sheets, CAS 101125-32-0 chemBlink [ww.chemblink.com]
- 4. Synthesis and Antimycobacterial Activity of 3-Phenyl-1H-indoles PMC [pmc.ncbi.nlm.nih.gov]
- 5. lookchem.com [lookchem.com]
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